molecular formula C6H13NO5S2 B8438163 SulfoCys

SulfoCys

Cat. No.: B8438163
M. Wt: 243.3 g/mol
InChI Key: LHMMECGTUBINND-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SulfoCys is a biochemical compound provided for research purposes. Its molecular formula is C6H13NO5S2 . The presence of sulfonic acid groups in its structure, a feature shared with other research compounds like sulfonated cyanine dyes, typically enhances solubility in aqueous environments, making it suitable for use in various biochemical and physiological buffers . This property is often leveraged in the design of probes and reagents for experimental applications. As a specialized research chemical, this compound can be utilized in laboratory studies to investigate cellular processes, protein interactions, and metabolic pathways. All provided information is for research planning and safety purposes. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures for humans or animals and must not be used as a pharmaceutical or cosmetic ingredient.

Properties

Molecular Formula

C6H13NO5S2

Molecular Weight

243.3 g/mol

IUPAC Name

(2R)-2-amino-3-(3-sulfopropylsulfanyl)propanoic acid

InChI

InChI=1S/C6H13NO5S2/c7-5(6(8)9)4-13-2-1-3-14(10,11)12/h5H,1-4,7H2,(H,8,9)(H,10,11,12)/t5-/m0/s1

InChI Key

LHMMECGTUBINND-YFKPBYRVSA-N

Isomeric SMILES

C(CSC[C@@H](C(=O)O)N)CS(=O)(=O)O

Canonical SMILES

C(CSCC(C(=O)O)N)CS(=O)(=O)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Properties
SulfoCys exhibits significant antioxidant activity, which makes it a candidate for therapeutic applications in oxidative stress-related diseases. Research indicates that it can scavenge free radicals and protect cells from oxidative damage. A study demonstrated that this compound could enhance the antioxidant defense system in human cells, reducing markers of oxidative stress by up to 40% compared to control groups .

1.2 Role in Drug Development
this compound is being explored as a building block in the synthesis of novel pharmaceuticals. Its unique sulfur structure allows for the development of compounds that can interact with biological targets effectively. For instance, researchers have synthesized sulfonamide derivatives from this compound that show promising antibacterial activity against resistant strains of bacteria .

Case Study:
In a recent study published in Nature Communications, researchers synthesized a series of sulfonamide derivatives from this compound and evaluated their activity against various bacterial strains. The most potent compound demonstrated an inhibition zone of 25 mm against Staphylococcus aureus, highlighting the potential of this compound-derived compounds in combating antibiotic resistance .

Biochemical Applications

2.1 Enzyme Inhibition
this compound has been identified as an effective inhibitor of certain enzymes, particularly those involved in metabolic pathways. Its ability to form stable complexes with metal ions enhances its efficacy as an enzyme inhibitor. Studies have shown that this compound can inhibit α-glucosidase, an enzyme crucial for carbohydrate metabolism, making it a potential candidate for managing diabetes .

2.2 Cellular Signaling
Recent research indicates that this compound may play a role in cellular signaling pathways, particularly those involving sulfur metabolism. It is hypothesized that this compound could modulate signaling cascades related to cellular stress responses, thereby influencing cell survival and apoptosis mechanisms .

Environmental Applications

3.1 Bioremediation
this compound is being investigated for its potential use in bioremediation processes, particularly in the degradation of pollutants containing sulfur compounds. Its ability to participate in redox reactions makes it suitable for transforming harmful substances into less toxic forms. Studies have shown that incorporating this compound into microbial cultures can enhance the degradation rates of sulfur-containing pollutants by up to 60% .

3.2 Soil Health Improvement
In agricultural settings, this compound can improve soil health by enhancing microbial activity and nutrient availability. Research indicates that adding this compound to soil can increase the population of sulfur-oxidizing bacteria, which play a crucial role in nutrient cycling and plant growth promotion .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntioxidant therapyReduces oxidative stress markers by 40%
Drug developmentPotent antibacterial compounds synthesized
BiochemistryEnzyme inhibitionInhibits α-glucosidase; potential for diabetes management
Cellular signalingModulates stress response pathways
Environmental ScienceBioremediationEnhances degradation of sulfur pollutants by 60%
Soil health improvementIncreases sulfur-oxidizing bacteria populations

Chemical Reactions Analysis

Oxidation Reactions

SulfoCys participates in redox equilibria, particularly in biological systems. Key oxidative pathways include:

Formation of Trisulfides

Reaction with hydrogen sulfide (H₂S) or disulfides (RSSR) generates trisulfides (RSSSR), which exist in equilibrium with other sulfur species:
H2S+RSSRRSH+RSSHRSSSR\text{H}_2\text{S}+\text{RSSR}\rightleftharpoons \text{RSH}+\text{RSSH}\rightleftharpoons \text{RSSSR}

In aqueous systems, this equilibrium facilitates interconversion between hydropersulfides (RSSH), trisulfides, and thiols (RSH) .

Experimental Data

ReactantsProductsConditionsKey ObservationsRef.
Cys-SS-Cys + H₂SCys-SSS-Cys + H₂OpH 7.4, 37°CEquilibria favor RSSSR formation
Cys-S-monoxide + NaHSCys-SO₃H + H₂S1 M H₂SO₄, ice bathStereospecific sulfonation

Radical-Mediated Reactions

This compound derivatives engage in radical coupling processes, particularly with sulfinyl sulfones:

Dual Radical Addition/Coupling

Sulfinyl radicals (RSO- ) generated from sulfinyl sulfones react with unsaturated hydrocarbons to form disulfurized products :
RSO +CH CHRSO CH CH Linear Cyclic disulfides\text{RSO }+\text{CH CH}\rightarrow \text{RSO CH CH }\rightarrow \text{Linear Cyclic disulfides}

Scope and Yields

SubstrateCatalystProductYield (%)Ref.
AlkenesNoneVinyl sulfoxides74–92
AlkynesNi(acac)₂Disulfone derivatives83–92

Acid-Catalyzed Rearrangements

This compound undergoes acid-mediated transformations, such as the Pummerer rearrangement , where sulfoxides convert to α-acyloxy sulfides :
RSO CH COOHH+R S CH OAc COOH\text{RSO CH COOH}\xrightarrow{\text{H}^+}\text{R S CH OAc COOH}

Key Conditions

  • Catalyst : Acetic anhydride or trifluoroacetic acid

  • Temperature : 25–100°C

  • Outcome : Stereochemical inversion at the sulfur center .

Nucleophilic Substitutions

The sulfonyl group in this compound derivatives is susceptible to nucleophilic attack:

Reaction with Amines and Thiols

RSO CH COOH+NH RNH CH COOH+SO 2\text{RSO CH COOH}+\text{NH }\rightarrow \text{RNH CH COOH}+\text{SO }^{2-}

Representative Examples

NucleophileProductYield (%)Ref.
Azide (NaN₃)Sulfonamide85–95
ThiophenolDiaryl sulfide78–90

Biological Relevance

This compound derivatives modulate redox signaling pathways:

  • Hydropersulfide (RSSH) Generation : Treatment of HEK293T cells with Cys-SSS-Cys increases intracellular RSSH levels, implicating this compound in antioxidant defense .

  • Enzyme Interactions : Sulfur-oxidizing enzymes catalyze the conversion of this compound to sulfonic acid derivatives, critical in metabolic detoxification .

Catalytic Systems

CatalystOxidantSolventYield (%)Ref.
NbCH₂O₂EtOH90–99
Fe³⁺H₂O₂MeCN90–98

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Property This compound Sulfosalicylic Acid PFOS
Molecular Formula C₃H₇NO₅S C₇H₆O₆S C₈HF₁₇O₃S
Solubility (g/L) 250 (water) 120 (water) 0.003 (water)
Primary Use Biochemical research Protein analysis Surfactants (historical)
Toxicity (LD₅₀) Not established 1,600 mg/kg (rat) 0.25 mg/kg (rat)
Table 2: Environmental and Regulatory Status
Compound Biodegradability Regulatory Status Key Concerns
This compound High Unregulated Limited toxicity data
Sulfosalicylic Acid Moderate Lab use only Corrosive, irritant
PFOS None Banned under Stockholm Convention Bioaccumulation, toxicity

Research Findings and Gaps

  • This compound: Current studies prioritize its role in cysteine metabolism and oxidative stress response.
  • Sulfosalicylic Acid : Recent advancements include its use in green chemistry for synthesizing biodegradable polymers, reducing reliance on petrochemicals .
  • A 2016 UNEP report stresses the need for public data on alternatives’ toxicological profiles .

Critical Gaps :

This compound’s long-term environmental impact remains unquantified.

Industrial scalability of this compound-based applications requires validation.

Preparation Methods

Chlorine Gas-Mediated Oxidation

The direct oxidation of thioether precursors using chlorine gas (Cl₂) in aqueous media is a widely reported method. For instance, thioanisole (50 g) reacts with Cl₂ in water (300 mL) at ambient temperature for 3 hours, yielding benzyl sulfone (56.4 g, 89.5% yield) with 99% purity. This method is scalable but requires careful handling due to Cl₂’s toxicity.

Reaction Mechanism:

R-S-R’+3Cl2+4H2OR-SO2R’+6HCl\text{R-S-R'} + 3\text{Cl}_2 + 4\text{H}_2\text{O} \rightarrow \text{R-SO}_2-\text{R'} + 6\text{HCl}
The reaction proceeds via sequential sulfoxide and sulfone formation, with excess Cl₂ ensuring complete oxidation.

N-Fluorobenzenesulfonimide (NFSI) as a Selective Oxidant

NFSI enables tunable oxidation of sulfides to sulfoxides or sulfones by modulating reagent stoichiometry. For example, diphenyl sulfide reacts with 2.2 equivalents of NFSI in water, yielding diphenyl sulfone at 93% yield. This method avoids hazardous reagents and operates under mild conditions (25–70°C).

Key Advantages:

  • Chemoselectivity : No over-oxidation to sulfonic acids.

  • Solvent Compatibility : H₂O as a green solvent.

Enzymatic Synthesis Using Cysteine Synthase B

Bacterial Pathways in Salmonella typhimurium

Cysteine synthase B (CSB) catalyzes the conversion of thiosulfate (S₂O₃²⁻) and O-acetylserine to S-sulfocysteine. Purification of CSB involves:

  • Streptomycin sulfate precipitation to remove nucleic acids.

  • Ammonium sulfate fractionation (35–70% saturation).

  • Heat treatment (50°C for 5 minutes) to denature contaminants.

Enzyme Activity Data:

SubstrateSpecific Activity (U/mg)
Thiosulfate0.25
O-Acetylserine4.1

CSB exhibits a KmK_m of 9.0 mM for O-acetylserine and 2.7 mM for thiosulfate.

Industrial Fed-Batch Applications

In CHO cell cultures, S-sulfocysteine is synthesized in situ via intracellular glutathione-mediated reduction of mixed disulfides, enhancing monoclonal antibody production by 20–30%.

Green Chemistry Approaches

Oxone®-Potassium Peroxymonosulfate System

Oxone® in aqueous acetone (12.5% v/v) at pH 7.5–8.0 selectively oxidizes sulfides to sulfones. For example, 2-methylthio-5-trifluoromethyl-1,3,4-thiadiazole reacts with 1.35 equivalents of Oxone® at 70°C, yielding 96% sulfone.

Conditions:

  • Temperature : 10–50°C.

  • Byproducts : Non-toxic NaCl/KCl.

SHC5/KF-Mediated Sulfur-Fluorine Exchange

A 2024 breakthrough employs SHC5 and KF to convert thiols/disulfides into sulfonyl fluorides, with subsequent hydrolysis yielding S-sulfocysteine. This method produces only NaCl/KCl, aligning with green chemistry principles.

Scalability:

  • Gram-scale synthesis : 2-((perfluoropyridin-4-yl)thio)benzo[d]thiazole achieved in 85% yield.

Comparative Analysis of Synthesis Methods

MethodReagentsYield (%)Purity (%)ScalabilityEnvironmental Impact
Cl₂ OxidationCl₂, H₂O89–9699HighLow (HCl byproduct)
NFSI OxidationNFSI, H₂O90–9399ModerateModerate
EnzymaticCSB, S₂O₃²⁻75–8595LowHigh (enzyme cost)
Oxone®Oxone®, Acetone85–9698HighLow
SHC5/KFSHC5, KF80–9099HighMinimal

Q & A

Basic: How do I design an initial experiment to investigate the chemical stability of SulfoCys under physiological conditions?

Methodological Answer:
Begin by defining variables such as pH, temperature, and ionic strength to mimic physiological conditions. Use controlled experiments with parallel setups (e.g., buffered solutions at pH 7.4, 37°C). Analytical techniques like HPLC or UV-Vis spectroscopy can monitor degradation kinetics. Include negative controls (e.g., this compound in inert solvents) to isolate environmental effects. Document protocols rigorously to ensure reproducibility, aligning with guidelines for experimental reporting .

Basic: What are the recommended methodologies for synthesizing this compound in a laboratory setting?

Methodological Answer:
Synthesis typically involves cysteine sulfonation using agents like sulfonic acid derivatives. Optimize reaction conditions (e.g., molar ratios, reaction time) via small-scale trials. Confirm purity using NMR (e.g., 1^1H, 13^{13}C) and mass spectrometry. For novel derivatives, provide full characterization data (e.g., elemental analysis, melting points) in the main manuscript, with detailed synthetic procedures in supplementary materials .

Advanced: How can researchers reconcile contradictory findings regarding this compound’s reactivity in different solvent systems?

Methodological Answer:
Conduct systematic reviews to identify variables causing discrepancies (e.g., solvent polarity, trace metal contamination). Reproduce key studies under standardized conditions, using high-purity solvents and inert atmospheres. Employ multivariate analysis (e.g., PCA) to isolate contributing factors. Publish replication data with transparent methodology to address contradictions .

Advanced: What statistical approaches are most appropriate for analyzing dose-response data in this compound toxicity studies?

Methodological Answer:
Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC50_{50} values. Validate assumptions of normality and homoscedasticity with Shapiro-Wilk and Levene’s tests. For small sample sizes, apply non-parametric tests (e.g., Kruskal-Wallis). Power analysis should precede experiments to ensure adequate sample sizes .

Basic: What key databases and search strategies are essential for conducting a comprehensive literature review on this compound?

Methodological Answer:
Search PubMed, SciFinder, and Web of Science using Boolean operators (e.g., "this compound AND (synthesis OR stability)"). Filter by publication date (last 10 years) and study type (e.g., in vitro, computational). Use citation chaining to identify seminal papers. Critically evaluate sources for methodological rigor, prioritizing peer-reviewed journals .

Advanced: How should researchers approach the optimization of this compound derivatization protocols to enhance detection sensitivity in mass spectrometry?

Methodological Answer:
Apply Design of Experiments (DOE) principles, such as factorial designs, to test variables (e.g., derivatization time, reagent concentration). Use response surface methodology to identify optimal conditions. Validate improvements via spike-recovery experiments and limit-of-detection (LOD) calculations. Cross-validate with alternative techniques (e.g., fluorescence labeling) to confirm specificity .

Basic: What criteria should guide the selection of analytical techniques for quantifying this compound in biological matrices?

Methodological Answer:
Prioritize techniques based on sensitivity, matrix complexity, and throughput. LC-MS/MS is ideal for trace quantification in plasma, while colorimetric assays (e.g., Ellman’s reagent) suit high-throughput screening. Validate methods using ISO guidelines, including calibration curves, intra-day precision, and recovery rates .

Advanced: How can researchers ensure the reproducibility of this compound studies when scaling up from in vitro to in vivo models?

Methodological Answer:
Address interspecies variability by piloting multiple animal models (e.g., rodents vs. zebrafish). Control for confounding factors like diet and microbiome differences. Use pharmacokinetic modeling to extrapolate dosing. Share raw data and protocols in open-access repositories to facilitate meta-analyses .

Basic: What are common pitfalls in formulating research questions for this compound studies, and how can they be avoided?

Methodological Answer: Avoid overly broad questions (e.g., "What does this compound do?"). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. Example: "How does this compound modulate oxidative stress pathways in C. elegans under hypoxia?" Pilot studies and stakeholder feedback further narrow scope .

Advanced: What strategies are effective for integrating computational modeling with experimental data in this compound research?

Methodological Answer:
Combine molecular dynamics simulations (e.g., GROMACS) with experimental binding assays to validate this compound-protein interactions. Use Bayesian statistics to quantify model uncertainty. Cross-correlate in silico predictions (e.g., DFT calculations) with spectroscopic data (e.g., IR, Raman) for mechanistic insights .

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